molecular formula C18H20I2N2O3 B7045995 N-(2,5-diiodophenyl)-2-[(3,4-dimethoxyphenyl)methylamino]propanamide

N-(2,5-diiodophenyl)-2-[(3,4-dimethoxyphenyl)methylamino]propanamide

Cat. No.: B7045995
M. Wt: 566.2 g/mol
InChI Key: VSUILGPTDAHWFW-UHFFFAOYSA-N
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Description

N-(2,5-diiodophenyl)-2-[(3,4-dimethoxyphenyl)methylamino]propanamide is an organic compound that features both iodinated and methoxylated aromatic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(2,5-diiodophenyl)-2-[(3,4-dimethoxyphenyl)methylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20I2N2O3/c1-11(18(23)22-15-9-13(19)5-6-14(15)20)21-10-12-4-7-16(24-2)17(8-12)25-3/h4-9,11,21H,10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUILGPTDAHWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)I)I)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20I2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-diiodophenyl)-2-[(3,4-dimethoxyphenyl)methylamino]propanamide typically involves multiple steps:

    Methoxylation: The methoxy groups can be introduced via methylation of hydroxy groups using methyl iodide and a base like potassium carbonate.

    Amidation: The final step involves forming the amide bond, which can be done by reacting the iodinated and methoxylated aromatic amine with a suitable acyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones.

    Reduction: The iodinated phenyl ring can be reduced to remove iodine atoms.

    Substitution: The iodine atoms can be substituted with other nucleophiles in a halogen exchange reaction.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Deiodinated phenyl derivatives.

    Substitution: Phenyl derivatives with substituted nucleophiles.

Scientific Research Applications

N-(2,5-diiodophenyl)-2-[(3,4-dimethoxyphenyl)methylamino]propanamide may have applications in various fields:

    Chemistry: As a precursor or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways involving iodinated compounds.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with iodinated aromatic rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy groups may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dichlorophenyl)-2-[(3,4-dimethoxyphenyl)methylamino]propanamide
  • N-(2,5-dibromophenyl)-2-[(3,4-dimethoxyphenyl)methylamino]propanamide

Uniqueness

The presence of iodine atoms in N-(2,5-diiodophenyl)-2-[(3,4-dimethoxyphenyl)methylamino]propanamide may confer unique properties such as higher molecular weight and potential for specific interactions with biological targets compared to its chlorinated or brominated analogs.

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